
Rhodiocyanoside A
Overview
Description
Rhodiocyanoside A is a cyanogenic glycoside . It is also known as Multifidin . It has a molecular formula of C11H17NO6 . It is found to show antiallergic activity in a passive cutaneous anaphylaxis test in rats .
Synthesis Analysis
Rhodiocyanoside A is derived from the amino acid L-Ile . Two cytochromes P450, designated CYP79D3 and CYP79D4, have been identified in Lotus japonicus. These cytochromes catalyze the conversion of Val and Ile to the corresponding aldoximes in the biosynthesis of cyanogenic glucosides and nitrile glucosides in L. japonicus .Molecular Structure Analysis
Rhodiocyanoside A has a molecular weight of 259.26 . It has a double-bond stereo with 5 of 5 defined stereocentres .Physical And Chemical Properties Analysis
Rhodiocyanoside A has an average mass of 259.256 Da and a monoisotopic mass of 259.105591 Da . It has a molecular weight of 259.26 .Scientific Research Applications
Antiallergic Properties
Rhodiocyanoside A, a cyanoglycoside, has been identified for its antiallergic properties. It was isolated from the Chinese natural medicine "Si Lie Hong Jing Tian", derived from Rhodiola quadrifida. Rhodiocyanoside A exhibited inhibitory activity on histamine release from rat peritoneal exudate cells sensitized with anti-DNP IgE and was found to inhibit the PCA reaction in rats, indicating its potential in allergy treatment (Yoshikawa et al., 1995). Another study reported the isolation of rhodiocyanosides A and B and their antiallergic activity, further supporting the compound's relevance in allergy research (Yoshikawa et al., 1996).
Phytochemical Composition
Rhodiocyanoside A is a part of the diverse phytochemical profile of Rhodiola species. It was identified alongside other phenolic and cyanogenic glycosides, demonstrating the complex chemical composition of these plants. This highlights its role in the broader context of phytochemistry and potential therapeutic applications (Yousef et al., 2006).
Biosynthetic Pathways
The biosynthesis of rhodiocyanoside A in plants like Lotus japonicus has been studied, providing insights into the metabolic pathways and enzymatic processes involved. This research helps in understanding the natural synthesis of such compounds and their role in plant physiology (Saito et al., 2012).
Pharmacological Research
Rhodiocyanoside A has been studied in the context of pharmacological research on Rhodiola species. These studies encompass various aspects like adaptogenic effects, neuroprotection, anti-depressive actions, and potential in treating mood disorders. Understanding its role in these effects is crucial for developing new therapeutic agents (Panossian et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMELGIPFIBWPHX-GMLQCYRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347062 | |
| Record name | Rhodiocyanoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168433-86-1 | |
| Record name | Rhodiocyanoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168433861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodiocyanoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






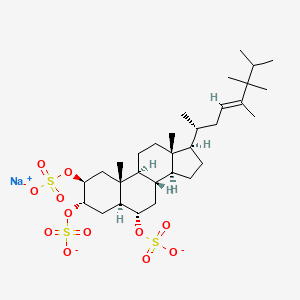

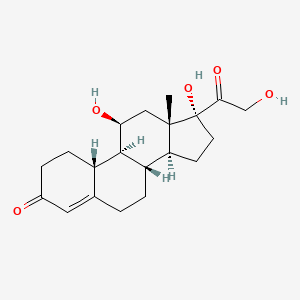
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)
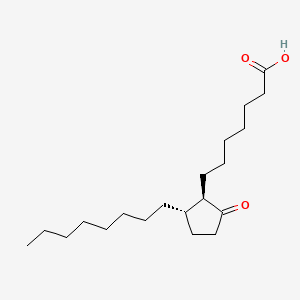
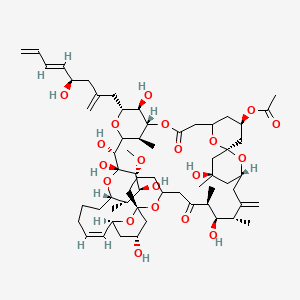

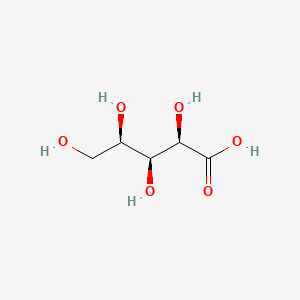
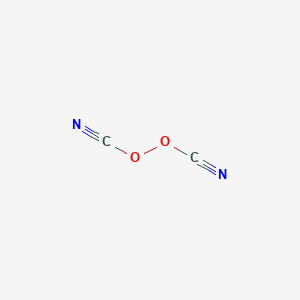
![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)
![1-Phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol;hydrochloride](/img/structure/B1234665.png)